molecular formula C8H9O3S- B253566 2,4-Dimethylbenzenesulfonate

2,4-Dimethylbenzenesulfonate

Cat. No. B253566
M. Wt: 185.22 g/mol
InChI Key: CHZLVSBMXZSPNN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylbenzenesulfonate (DMBS) is an organic compound that is commonly used in scientific research. It is a sulfonate derivative of toluene and is also known as p-xylene sulfonic acid. DMBS is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

DMBS acts as a sulfonating agent, which means it can add a sulfonic acid group to a molecule. This can change the properties of the molecule, making it more soluble in water or more reactive in certain reactions. DMBS can also act as a protecting group for alcohols and amines, which can prevent unwanted reactions from occurring.
Biochemical and Physiological Effects:
DMBS has been shown to have some biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. DMBS has also been shown to have antifungal activity against Candida albicans. In addition, DMBS has been found to have some anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DMBS has several advantages for use in lab experiments. It is a stable and easily handled reagent, and it can be stored for long periods of time without degradation. DMBS is also relatively inexpensive compared to other reagents. However, DMBS has some limitations as well. It can be difficult to handle in large quantities, as it can cause skin irritation and respiratory problems if not handled properly. In addition, DMBS can react with certain compounds, such as alcohols and amines, which can limit its use in certain reactions.

Future Directions

There are several future directions for research on DMBS. One area of interest is the development of new synthetic methods for DMBS that are more efficient and environmentally friendly. Another area of research is the use of DMBS as a catalyst for new organic reactions. Additionally, the biological activity of DMBS could be further explored, particularly its potential as an antimicrobial or anti-inflammatory agent. Finally, the use of DMBS in the synthesis of new pharmaceuticals or agrochemicals could be investigated.

Synthesis Methods

DMBS can be synthesized by the reaction of p-xylene with sulfuric acid. The reaction is carried out at high temperature and pressure, and the resulting product is then treated with sodium hydroxide to form DMBS. The purity of DMBS can be improved by recrystallization from water.

Scientific Research Applications

DMBS has a wide range of scientific research applications. It is used as a reagent in organic synthesis, especially in the preparation of sulfonate esters. DMBS is also used as a protecting group for alcohols and amines. In addition, DMBS is used as a catalyst for various organic reactions, such as the Friedel-Crafts reaction.

properties

IUPAC Name

2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZLVSBMXZSPNN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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